2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a benzodioxin moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-[(3-bromophenyl)methylsulfanyl]-1,4-benzodioxane. The intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl and benzodioxin moieties contribute to its versatility in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c18-13-3-1-2-12(8-13)10-23-11-17(20)19-14-4-5-15-16(9-14)22-7-6-21-15/h1-5,8-9H,6-7,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZFCRATNDAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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